BenchChemオンラインストアへようこそ!

HPV18-IN-1

Antiproliferative Activity Cervical Cancer IC50

HPV18-IN-1 (Compound H1) is the definitive small-molecule tool for HPV18-selective pathway interrogation. Unlike pan-HPV or E6-targeted inhibitors, it uniquely degrades E7 oncoprotein and suppresses the Rb/E2F-1/DNMT1 axis, achieving an IC50 of 0.38 μM in HeLa cells while remaining inactive against HPV16-positive SiHa cells. Demonstrated in vivo efficacy in HeLa xenograft models without overt toxicity makes it essential for HPV18-specific antiproliferative screens, subtype-comparative oncogenic driver studies, and preclinical therapeutic development. Not substitutable by generic HPV inhibitors.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
Cat. No. B259418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPV18-IN-1
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N
InChIInChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18)
InChIKeyQWSDFTMKQIMRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPV18-IN-1: Quantitative Procurement Guide for a Selective HPV18 E7-Pathway Inhibitor


HPV18-IN-1 (Compound H1; CAS 331851-78-6) is a small-molecule inhibitor designed to target the human papillomavirus type 18 (HPV18) oncogenic pathway. Its core mechanism involves suppression of the E7-Rb-E2F cellular pathway and modulation of DNA methylation [1]. The compound is characterized by a molecular formula of C14H10N4OS, a molecular weight of 282.32 g/mol, and is typically supplied as a solid powder with ≥98% purity (HPLC) .

Why HPV18-IN-1 Cannot Be Replaced by Generic HPV or Pan-E7 Inhibitors


Generic substitution of HPV18-IN-1 with other in-class compounds is not scientifically valid due to its distinct selectivity profile and molecular target. Unlike pan-HPV inhibitors (e.g., Compound 1 with IC50 of 2–8 μM across HPV-16, -18, and -31 [1]), or E1 helicase inhibitors (e.g., CX4945, which can enhance HPV16 replication [2]), HPV18-IN-1 exhibits a specific antiproliferative effect on HPV18-positive HeLa cells while showing minimal activity against HPV16-positive SiHa cells [3]. Furthermore, its mechanism uniquely links E7 oncoprotein degradation to downstream suppression of the Rb/E2F-1/DNMT1 axis [3], a pathway modulation not replicated by direct E6 inhibitors (e.g., DSHS00884, IC50 ≈10 μM ) or nitric oxide donors (e.g., NVN1000 [4]). Therefore, procurement of HPV18-IN-1 is essential for experiments requiring HPV18-selective pathway interrogation.

Quantitative Differentiation Evidence: HPV18-IN-1 vs. Key Comparators


HeLa Cell Antiproliferative Potency: HPV18-IN-1 vs. CX4945 and Pan-HPV Inhibitors

HPV18-IN-1 (Compound H1) demonstrates sub-micromolar antiproliferative activity specifically in HPV18-positive HeLa cells. This potency is superior to that of the CK2 inhibitor CX4945, which suppresses HPV18 replication but does not exhibit direct sub-micromolar antiproliferative IC50 values in these cells [1]. Additionally, while a broad-spectrum inhibitor (Compound 1) shows IC50 values of 2–8 μM against HPV-18, -16, and -31 transformed cell lines [2], HPV18-IN-1 achieves an IC50 of 0.38 μM in HeLa cells, a ~5- to 21-fold improvement in potency [3].

Antiproliferative Activity Cervical Cancer IC50

HPV18 vs. HPV16 Selectivity: HPV18-IN-1 vs. Pan-Genotype Inhibitors

HPV18-IN-1 displays significant antiproliferative activity against HPV18-positive HeLa cells (IC50 = 0.38 μM) but not against HPV16-positive SiHa cells [1]. This contrasts with pan-genotype inhibitors like Compound 1, which inhibits both HPV16- and HPV18-transformed cell lines with similar IC50 ranges (2–8 μM) [2]. Similarly, the E1 helicase inhibitor CX4945 suppresses HPV18 replication but paradoxically enhances HPV16 replication [3], further highlighting the unique subtype-specific profile of HPV18-IN-1.

HPV Genotype Selectivity HeLa SiHa

In Vivo Tumor Growth Inhibition: HPV18-IN-1 in HeLa Xenograft Model vs. Other HPV Inhibitors

HPV18-IN-1 (Compound H1) demonstrates excellent inhibition of tumor growth in a HeLa xenograft mouse model without inducing obvious side effects [1]. In contrast, many HPV-targeting compounds lack reported in vivo efficacy data. For example, the E6 inhibitor DSHS00884 (IC50 ≈10 μM in vitro) and the nitric oxide donor NVN1000 have no published in vivo tumor growth inhibition data in peer-reviewed literature [2]. The CK2 inhibitor CX4945 has been evaluated in vivo but primarily in non-HPV cancer models, with no direct comparison in HPV18-driven xenografts [3].

Xenograft Model In Vivo Efficacy Tumor Growth

Mechanism-Based Pathway Suppression: HPV18-IN-1 E7/Rb/E2F-1/DNMT1 Axis vs. E6-Focused Inhibitors

HPV18-IN-1 uniquely triggers degradation of the E7 oncoprotein via E3 ubiquitin ligases, leading to downstream repression of the E7/Rb/E2F-1/DNMT1 signaling axis and associated DNA methylation [1]. This mechanism contrasts with E6-targeted inhibitors like DSHS00884, which block E6-mediated p53 degradation but do not directly modulate the E7-Rb-E2F-DNMT1 cascade . Additionally, nitric oxide donors such as NVN1000 reduce E6 and E7 protein levels through oxidative stress rather than targeted ubiquitin-mediated degradation [2].

E7 Oncoprotein Rb/E2F Pathway DNMT1 DNA Methylation

Optimal Use Cases for HPV18-IN-1 Based on Quantitative Evidence


HPV18-Specific Antiproliferative Screening in Cervical Cancer Models

HPV18-IN-1 is the compound of choice for high-throughput or focused antiproliferative screens requiring HPV18 selectivity. With an IC50 of 0.38 μM in HeLa cells and inactivity against SiHa cells, it enables researchers to distinguish HPV18-dependent effects from those mediated by HPV16 or other high-risk genotypes [1]. This is critical for laboratories comparing subtype-specific oncogenic drivers or validating HPV18-targeted combination therapies.

In Vivo Preclinical Studies of HPV18-Driven Tumorigenesis

The demonstrated in vivo efficacy of HPV18-IN-1 in the HeLa xenograft model, without overt toxicity, supports its use in preclinical animal studies [1]. This application is particularly valuable for research programs developing HPV18-selective therapeutic candidates or investigating tumor microenvironment interactions specific to HPV18-positive cervical cancers.

Mechanistic Dissection of E7/Rb/E2F-1/DNMT1 Signaling Axis

HPV18-IN-1 uniquely promotes E7 degradation and suppresses the Rb/E2F-1/DNMT1 pathway, a mechanism not shared by E6 inhibitors or broad-spectrum antivirals [1]. Researchers investigating the transcriptional and epigenetic consequences of HPV18 E7 expression should select HPV18-IN-1 to achieve pathway-specific modulation, enabling precise mapping of E7-dependent gene networks and DNA methylation patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for HPV18-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.